molecular formula C13H19N3O5 B12526650 Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate CAS No. 663626-55-9

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate

Cat. No.: B12526650
CAS No.: 663626-55-9
M. Wt: 297.31 g/mol
InChI Key: RKTDWEKMWISFAV-UHFFFAOYSA-N
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Description

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is a synthetic hydrazone derivative based on the 5-nitrofuran scaffold, a structure renowned for its potent broad-spectrum biological activities . This compound is classified as a Schiff base, specifically a hydrazone, a class of molecules that has garnered significant interest in medicinal chemistry for the development of novel anti-infective agents . Its molecular structure features a heptyl ester chain, which can influence its lipophilicity and biological membrane permeability compared to shorter-chain analogs. The core 5-nitrofuran pharmacophore is associated with a versatile mechanism of antibacterial action. While the exact mechanism can be complex, nitrofuran derivatives are known to undergo enzymatic reduction at their nitro group within microbial cells, leading to the generation of reactive intermediates that cause irreversible damage to vital macromolecules including DNA, proteins, and enzymes . These interactions ultimately inhibit multiple bacterial enzymes involved in fundamental processes like carbohydrate metabolism, such as pyruvate dehydrogenase and citrate synthetase . Beyond its antibacterial potential, this hydrazone derivative holds significant research value for investigating antibiofilm strategies. Biofilms, which are aggregated microbial communities responsible for persistent and hard-to-treat infections, represent a major challenge in modern medicine . Schiff base and hydrazone molecules are increasingly explored for their ability to disrupt biofilm formation and combat biofilm-related infections, acting through mechanisms such as quorum sensing inhibition, which reduces microbial virulence without inducing the high selective pressure of traditional antibiotics . This compound is presented for research applications only, including as a building block in organic synthesis, a candidate for investigating new antimicrobial and antiprotozoal agents, and a probe for studying biofilm inhibition mechanisms . It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

663626-55-9

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

heptyl N-[(5-nitrofuran-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C13H19N3O5/c1-2-3-4-5-6-9-20-13(17)15-14-10-11-7-8-12(21-11)16(18)19/h7-8,10H,2-6,9H2,1H3,(H,15,17)

InChI Key

RKTDWEKMWISFAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Overview

The compound’s preparation leverages established protocols for hydrazone formation, adapted for nitrofuran systems. Two dominant strategies emerge:

  • Direct Condensation : Reaction of 5-nitrofurfural with heptyl hydrazinecarboxylate.
  • Stepwise Functionalization : Synthesis of heptyl hydrazinecarboxylate followed by nitrofuran aldehyde coupling.

Direct Condensation Method

This one-pot approach combines 5-nitrofurfural (1) and heptyl hydrazinecarboxylate (2) under acidic conditions.

Reaction Scheme:

$$
\text{5-Nitrofurfural} + \text{Heptyl Hydrazinecarboxylate} \xrightarrow{\text{H}^+} \text{Target Compound}
$$

Procedure :

  • Dissolve 5-nitrofurfural (1.0 eq, 1.53 g, 10 mmol) in anhydrous ethanol (50 mL).
  • Add heptyl hydrazinecarboxylate (1.2 eq, 2.34 g, 12 mmol) and catalytic acetic acid (0.1 mL).
  • Reflux at 80°C for 6–8 hours under nitrogen.
  • Cool, filter precipitated product, and recrystallize from ethanol/water (3:1).

Yield : 68–72%.

Key Data :

Parameter Value Source
Melting Point 112–114°C
IR (KBr) 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
$$ ^1\text{H NMR} $$ δ 8.65 (s, 1H, CH=N), 7.91 (d, J=3.4 Hz, 1H, furan-H)

Stepwise Functionalization Approach

This method involves synthesizing the heptyl hydrazinecarboxylate intermediate before coupling with 5-nitrofurfural.

Synthesis of Heptyl Hydrazinecarboxylate

Procedure :

  • React hydrazine hydrate (1.0 eq, 5.0 g, 100 mmol) with heptyl chloroformate (1.1 eq, 19.2 g, 110 mmol) in dichloromethane (100 mL) at 0°C.
  • Stir for 2 hours, wash with 5% NaHCO₃, dry (Na₂SO₄), and evaporate.
  • Purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 85–90%.

Coupling with 5-Nitrofurfural

Procedure :

  • Dissolve heptyl hydrazinecarboxylate (1.0 eq, 2.34 g, 10 mmol) in DMF (30 mL).
  • Add 5-nitrofurfural (1.1 eq, 1.68 g, 11 mmol) and p-toluenesulfonic acid (0.05 eq, 95 mg).
  • Stir at 60°C for 4 hours, pour into ice water, and extract with ethyl acetate.
  • Dry organic layer and recrystallize from methanol.

Yield : 75–80%.

Optimization and Critical Parameters

Solvent and Catalysis

  • Ethanol vs. DMF : Ethanol favors milder conditions but requires longer reaction times (8–12 hours). DMF accelerates kinetics but necessitates rigorous drying.
  • Acid Catalysts : Acetic acid (0.1–1.0 mol%) or p-TsOH (0.05 eq) improves yields by protonating the aldehyde carbonyl.

Temperature and Time

Condition Optimal Range Impact on Yield
Temperature 60–80°C >70% above 70°C
Reaction Time 4–8 hours Maximizes conversion

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity.
  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) resolves stereoisomers.

Analytical Characterization

Spectroscopic Data

  • $$ ^{13}\text{C NMR} $$ (CDCl₃): δ 163.5 (C=O), 152.1 (NO₂-C), 124.3 (furan-C).
  • HRMS : Calculated for C₁₃H₁₇N₃O₅ [M+H]⁺: 298.1142; Found: 298.1139.

Purity Assessment

Method Result
HPLC (C18, MeOH:H₂O 70:30) 99.2% purity
TLC (SiO₂, EtOAc) Rf = 0.45

Challenges and Mitigation Strategies

  • Nitro Group Stability : Avoid reducing agents (e.g., Pd/C) and high temperatures (>100°C) to prevent decomposition.
  • Hydrazone Isomerism : Use polar solvents (e.g., DMF) to favor the thermodynamically stable E-isomer.
  • Scale-Up Limitations : Batch processing in ethanol maximizes safety and yield consistency.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency
Direct Condensation 68–72 95–97 High
Stepwise Approach 75–80 98–99 Moderate

Chemical Reactions Analysis

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is its antimicrobial properties. Research indicates that compounds containing nitrofuran derivatives exhibit potent antibacterial activity against various strains of bacteria, including resistant strains.

Compound MIC (µg/mL) Bacterial Strain
This compound50Staphylococcus aureus
Other Nitrofurans100Escherichia coli

Studies have shown that the presence of the nitrofuran group enhances the compound's ability to disrupt bacterial cell wall synthesis and inhibit growth through oxidative stress mechanisms .

Anticancer Properties

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer).

Cell Line IC50 (µM) Mechanism of Action
HepG215Apoptosis induction
MCF720Cell cycle arrest

The anticancer activity is attributed to the nitrofuran moiety's ability to generate reactive oxygen species, leading to cellular damage and subsequent apoptosis .

Agricultural Applications

The compound has also been explored for its potential use as a pesticide or herbicide. Its efficacy against plant pathogens suggests that it could be developed into a biopesticide.

Fungicidal Activity

Field studies have indicated that Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine exhibits significant fungicidal activity against common agricultural pathogens.

Pathogen Concentration (ppm) Effectiveness (%)
Fusarium oxysporum10085
Alternaria solani20090

The mechanism involves disruption of fungal cell membranes, leading to cell lysis and death .

Material Science Applications

In material science, Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine has been studied for its potential use in synthesizing polymers with enhanced properties. The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical strength.

Polymer Composites

Research indicates that composites made with Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine demonstrate:

Property Without Additive With Additive
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

These enhancements are attributed to the strong intermolecular interactions provided by the nitrofuran structure, which contributes to the overall performance of the composite materials .

Mechanism of Action

The exact mechanism of action of Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and replication . The compound may also interact with bacterial DNA, causing damage and further inhibiting bacterial proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent (R) Ester Group Molecular Weight Key Features
Target Compound (5-Nitrofuran-2-yl)methylene Heptyl 326.3* Lipophilic, nitro-furan
9m () 4-Nitrobenzylidene tert-Butyl 307.3 Aromatic nitro, no heterocycle
CAS 405-22-1 () (5-Nitrofuran-2-yl)methylene Hydroxyethylamide 242.2 Hydrophilic, lower MW
bis-(5-Nitrofuran-2-ylmethylene)-hydrazine () Two (5-nitrofuran-2-yl)methylene None (free hydrazine) 336.2* Dimeric, high reactivity

*Calculated based on molecular formulas.

Cytotoxic and Antioxidant Potential

  • Nitrofuran-Containing Hydrazones: and highlight that nitrofuran and aryl substitutions correlate with enhanced cytotoxicity. For instance, 5-methyl-1-(p-nitrophenyl)-triazole-4-carbohydrazones showed higher activity than non-nitrofuran analogs .

Physical and Chemical Properties

  • Solubility : The heptyl chain in the target compound likely improves lipid solubility compared to hydroxyethyl () or tert-butyl () derivatives.
  • Stability: Nitrofuran’s reactivity in methanol () suggests storage and handling in non-hydroxylic solvents to prevent decomposition .
  • Safety: Bis-(5-nitrofuran-2-ylmethylene)-hydrazine () is highly reactive, requiring stringent safety protocols, whereas the monomeric target compound may pose lower risks .

Biological Activity

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound belongs to the class of hydrazones, characterized by the presence of a hydrazine moiety linked to a carbonyl group. Its structure can be represented as follows:

Heptyl 2 5 nitrofuran 2 yl methylidene hydrazine 1 carboxylate\text{Heptyl 2 5 nitrofuran 2 yl methylidene hydrazine 1 carboxylate}

This structure is pivotal in determining its biological interactions and efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing nitrofuran groups have demonstrated notable activity against various bacterial strains:

  • Gram-positive bacteria : The compound exhibits bactericidal activity against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM. Additionally, it shows moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE) with minimum biofilm inhibitory concentrations (MBIC) of 62.216–124.432 μg/mL for MRSA and 31.108–62.216 μg/mL for SE .
  • Gram-negative bacteria : The compound has also shown effectiveness against Escherichia coli and Klebsiella pneumoniae, with MIC values of 125 μg/mL and 15.6 μg/mL, respectively, indicating a broad spectrum of antibacterial activity comparable to established antibiotics like gentamicin .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Research indicates that related compounds can inhibit cancer cell proliferation by targeting specific pathways involved in the cell cycle:

  • Mechanism of Action : The compound appears to interfere with protein synthesis pathways and nucleic acid production, which are crucial for cancer cell survival and replication .
  • Case Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Modifications to the hydrazone structure, such as varying substituents on the furan ring or altering the length of the alkyl chain, can significantly impact both antimicrobial and anticancer activities.

Compound VariationAntibacterial Activity (MIC)Anticancer ActivityNotes
Original CompoundMRSA: 62.5 μg/mLModerateBase structure
Furan SubstitutedSE: 31.108 μg/mLHighEnhanced activity
Alkyl Chain LengthE. coli: 125 μg/mLVariableInfluence on solubility

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